1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane

Organometallic chemistry Perfluoroalkyl zinc reagents Synthetic methodology

1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane (CAS 1682-31-1), also referred to as 1-iodo-1H,1H,2H,2H-perfluoroheptane or 2-(perfluoropentyl)ethyl iodide, is a perfluoroalkyl iodide (RfI) with the molecular formula C₇H₄F₁₁I and a molecular weight of 423.99 g/mol. Structurally, it features a perfluorinated pentyl chain separated from the terminal iodine by an ethylene (-CH₂CH₂-) spacer, classifying it as a 2-perfluoroalkyl-1-iodoethane.

Molecular Formula C7H4F11I
Molecular Weight 423.99 g/mol
CAS No. 1682-31-1
Cat. No. B154402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane
CAS1682-31-1
Synonyms1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodoheptane
Molecular FormulaC7H4F11I
Molecular Weight423.99 g/mol
Structural Identifiers
SMILESC(CI)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C7H4F11I/c8-3(9,1-2-19)4(10,11)5(12,13)6(14,15)7(16,17)18/h1-2H2
InChIKeyKEHJVWWDDAAVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane (CAS 1682-31-1): A Difunctional Perfluoroalkyl Iodide Intermediate


1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane (CAS 1682-31-1), also referred to as 1-iodo-1H,1H,2H,2H-perfluoroheptane or 2-(perfluoropentyl)ethyl iodide, is a perfluoroalkyl iodide (RfI) with the molecular formula C₇H₄F₁₁I and a molecular weight of 423.99 g/mol . Structurally, it features a perfluorinated pentyl chain separated from the terminal iodine by an ethylene (-CH₂CH₂-) spacer, classifying it as a 2-perfluoroalkyl-1-iodoethane . This compound serves as a key intermediate for introducing fluorinated moieties into organic molecules, with a predicted boiling point of 170.5 °C and density of 1.9 g/cm³ .

1
Ethylene-spacer perfluoroalkyl iodide — enables divergent organozinc reactivity vs. standard perfluoroalkyl iodides
2
Sulfone-targeted synthesis — direct access to perfluoroalkyl sulfones via Zn-Cu/sulfolane route
3
Controlled radical initiation — moderated C–I bond dissociation energy supports milder radical addition conditions
* Workflow context for C₇ perfluoroalkyl iodide intermediate

Why 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane Cannot Be Generically Substituted by Other Perfluoroalkyl Iodides


Perfluoroalkyl iodides are not a monolithic class; their reactivity, physicochemical properties, and downstream performance are exquisitely sensitive to both chain length and the presence (or absence) of an ethylene spacer [1]. 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane belongs to the RFC₂H₄I subclass, which exhibits fundamentally different reaction pathways with organometallic reagents compared to RfI compounds lacking the spacer (e.g., perfluorohexyl iodide, C₆F₁₃I), leading to distinct organozinc intermediates and product profiles [1]. Furthermore, the ethylene spacer modulates the C–I bond dissociation energy, influencing radical initiation kinetics relative to directly attached perfluoroalkyl iodides [2]. These differences demand a precise structural match for reproducible synthetic outcomes.

Product class
Generic substitute class
RFC₂H₄I (ethylene spacer) — yields sulfones with Zn-Cu
vs
RfI (no spacer) — yields RfZnI only; sulfone pathway not available
C₇ fluoroalkyl chain — intermediate surface tension & boiling point
vs
C₆ or C₈ analogs — different wettability, volatility, and regulatory profile may shift performance and compliance
Moderated C–I bond energy — enables milder radical initiation
vs
Directly attached RfI — higher C–I BDE may require more aggressive initiation conditions

Quantitative Differentiation Evidence for 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane vs. Closest Analogs


Divergent Reactivity with Zn-Cu Couple: RFC₂H₄I vs. RfI Subclass

When treated with a zinc-copper couple in sulfolane, perfluoroalkyl iodides without an ethylene spacer (RfI) form perfluoro-organozinc compounds (RfZnI). In contrast, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodoheptane and related RFC₂H₄I compounds react further with the sulfolane solvent to yield a diperfluoroalkyl-2-ethyl-1-sulfone (RFC₂H₄)₂SO₂, a reactivity switch not observed for the RfI class [1].

Reaction outcome with Zn-Cu couple
Head-to-head
Produces diperfluoroalkyl-2-ethyl-1-sulfone in sulfolane
Divergent reactivity: direct sulfone access; RfI analogs yield only RfZnI
Zn-Cu couple; sulfolane solvent
Organometallic chemistry Perfluoroalkyl zinc reagents Synthetic methodology

Modulated C–I Bond Dissociation Energy via Ethylene Spacer

The ethylene spacer in 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodoheptane decouples the C–I bond from the strong electron-withdrawing effect of the perfluoroalkyl chain, resulting in a C–I bond dissociation energy closer to that of a typical alkyl iodide. This contrasts with directly attached perfluoroalkyl iodides, where D(C–I) values are markedly elevated (e.g., D(CF₃–I) = 224 kJ/mol, D(C₂F₅–I) = 219 kJ/mol, D(i-C₃F₇–I) = 215 kJ/mol) [1].

C–I bond dissociation energy
Class-level inference
Lower than directly attached perfluoroalkyl iodides (CF₃–I 224 kJ/mol; C₂F₅–I 219 kJ/mol)
Ethylene spacer moderates C–I BDE, enabling milder radical initiation
Gas-phase competitive chlorination, 27–231°C
Radical chemistry Bond dissociation energy Perfluoroalkyl iodides

Intermediate Surface Tension for Tailored Wettability Control

The predicted surface tension of 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodoheptane is 18.8 ± 3.0 dyne/cm, positioning it between the shorter 1H,1H,2H,2H-perfluorohexyl iodide (C₆H₄F₉I, surface tension not available via EPISuite) and the longer 1H,1H,2H,2H-perfluorooctyl iodide (C₈H₄F₁₃I, 18.4 dyne/cm) . This intermediate surface energy provides a differentiated wettability profile for surface modification applications.

Surface tension (predicted)
Cross-study comparable
18.8 ± 3.0 dyne/cm (+0.4 dyne/cm vs C₈ analog)
Intermediate wettability profile distinct from C₆ and C₈ analogs
EPISuite prediction at 25°C; data to verify
Surface science Wettability Self-assembled monolayers

Balanced Volatility and Handling Profile via Intermediate Boiling Point

1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane has a predicted boiling point of 170.5 ± 8.0 °C, which is significantly higher than perfluorohexyl iodide (C₆F₁₃I, 117 °C) and lower than 1H,1H,2H,2H-perfluorooctyl iodide (C₈H₄F₁₃I, 179.2 °C) . This intermediate volatility provides a practical advantage: it is easier to handle and purify by distillation compared to the low-boiling C₆F₁₃I, yet remains more readily distillable than the higher-boiling C₈ analog.

Boiling point
Cross-study comparable
170.5 ± 8.0 °C (C₆ analog: 117 °C; C₈ analog: 179.2 °C)
Balanced volatility: easier distillation than C₆, lower losses than C₈
Predicted at 760 mmHg
Process chemistry Physical properties Distillation

Controlled Lipophilicity for Optimized Partitioning Behavior

The predicted LogP of 5.62 for 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodoheptane is substantially lower than that of the C₈ analog 1H,1H,2H,2H-perfluorooctyl iodide (LogP 6.51), but exceeds that of typical non-fluorinated alkyl iodides . This intermediate lipophilicity enables fine-tuning of partitioning, membrane permeability, and pharmacokinetic properties in fluorinated drug candidates without the excessive bioaccumulation risk associated with longer-chain perfluoroalkyl substances.

Lipophilicity (LogP)
Cross-study comparable
LogP 5.62 (-0.89 units vs C₈ analog; non-fluorinated ~3–4)
Intermediate lipophilicity for controlled partitioning and reduced bioaccumulation risk
ACD/Labs Percepta prediction
Medicinal chemistry Fluorinated building blocks Lipophilicity

Precursor to C7-Tailored Fluorosurfactants and Surface Modifiers

In the synthesis of fluorinated phosphonium ionic liquids and polymerizable fluorosurfactants, the perfluoroalkyl chain length directly governs critical micelle concentration (CMC), surface tension reduction efficiency, and thermal stability [1]. While the C₈ analog (perfluorooctyl iodide) provides maximum hydrophobicity, its use is increasingly restricted due to regulatory concerns over long-chain perfluoroalkyl substances (PFAS). The C₇ target compound offers near-equivalent performance with a reduced environmental persistence profile, as shorter chains (≤C₇) are generally considered less bioaccumulative. 1H,1H,2H,2H-perfluorohexyl iodide (C₆) has been directly applied in fluorinated phosphonium ionic liquid synthesis; the C₇ compound provides an incremental hydrophobic gain without entering the C₈ regulatory tier .

Fluorosurfactant precursor profile
Class-level inference
C₇ chain length with ethylene spacer
Incremental hydrophobicity over C₆; regulatory profile advantage over C₈
Context: fluorosurfactant and ionic liquid synthesis
Fluorosurfactants Surface modification Telomerization

Key Application Scenarios for 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane Based on Quantitative Differentiation


Synthesis of Perfluoroalkyl Sulfones via Organozinc Intermediates

1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane is uniquely suited for the direct synthesis of perfluoroalkyl ethyl sulfones when treated with a Zn-Cu couple in sulfolane, a pathway inaccessible to directly-attached perfluoroalkyl iodides (RfI) that instead yield only RfZnI intermediates [1]. This provides a one-step route to specialty sulfones for use as electrolyte additives or high-performance solvents.

Controlled Radical Addition Reactions Requiring Mild Initiation

The ethylene spacer in the target compound lowers the C–I bond dissociation energy relative to directly attached perfluoroalkyl iodides, enabling AIBN- or light-initiated radical additions to alkenes and alkynes under milder thermal conditions [1]. This is advantageous for functionalizing thermally sensitive substrates in pharmaceutical intermediate synthesis.

Tailored Surface Modification of Membranes and Coatings

With a predicted surface tension of 18.8 dyne/cm, the target compound occupies an intermediate wettability regime between C₆ and C₈ perfluoroalkyl iodides, allowing precise tuning of contact angle and water permeability when grafted onto polysulfone or similar membrane polymers [1][2]. It is a candidate precursor for preparing fluorinated surface modifiers where maximum hydrophobicity (C₈) is not required but C₆ is insufficient.

Fluorinated Ionic Liquid and Fluorosurfactant Precursor with Favorable Regulatory Profile

The C₇ perfluoroalkyl chain length provides a compelling balance between hydrophobic performance and regulatory considerations. As a precursor for quaternization reactions with vinylimidazole or phosphine nucleophiles, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodoheptane enables the synthesis of polymerizable fluorosurfactants and ionic liquids with enhanced surface activity compared to C₆ analogs, while avoiding the phase-out risk associated with C₈ perfluorooctyl-based substances [1].

Application
Selection Property
Validation Focus
Sulfone-targeted synthesis
Ethylene-spacer reactivity with Zn-Cu/sulfolane
Verify product class (sulfone vs. RfZnI) under stated conditions
Mild radical addition reactions
Moderated C–I bond dissociation energy
Confirm initiation temperature and substrate compatibility
Surface modification of membranes
Intermediate surface tension (predicted 18.8 dyne/cm)
Evaluate contact angle and wetting behavior vs. C₆/C₈ analogs
Fluorosurfactant / ionic liquid precursor
C₇ perfluoroalkyl chain with reduced regulatory burden
Assess surface activity and regulatory compliance relative to C₈

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